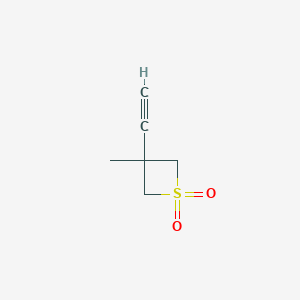

3-Ethynyl-3-methylthietane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

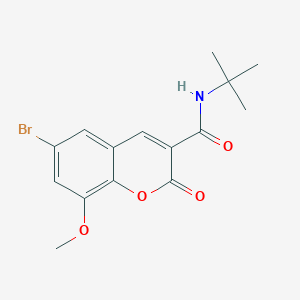

3-Ethynyl-3-methylthietane 1,1-dioxide, also known by its CAS Number 2260937-20-8, is a chemical compound with a molecular weight of 144.19 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes this compound, has been discussed in various studies . One method involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis

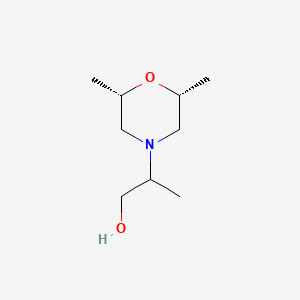

The InChI code for this compound is 1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Generation of Benzosultams

Under visible light irradiation, ethynylbenzenesulfonamides can react with certain reagents in the presence of a photocatalyst to produce benzosultams. This reaction highlights the utility of ethynyl groups in photocatalyzed transformations, which might be applicable to the research and development of new pharmaceuticals or materials with unique properties (Xiang, Kuang, & Wu, 2016).

Electrochemical Properties and Applications

The study of room temperature ionic liquids, specifically 1-ethyl-3-methylimidazolium tetrafluoroborate, showcases the potential of ethynylated compounds in enhancing the electrochemical properties of liquids used in batteries, photovoltaics, and other commercial applications. This research indicates that compounds like 3-Ethynyl-3-methylthietane 1,1-dioxide could be explored for their electrochemical applications, leading to advancements in energy storage and conversion technologies (Fuller, Carlin, & Osteryoung, 1997).

Structural, Vibrational, and Electronic Properties

Investigations into the structural, vibrational, and electronic properties of dihydrothiophene-1,1-dioxide derivatives through spectroscopic and theoretical quantum chemical studies have revealed insights into the electronic properties and charge density distribution. Such studies are foundational for understanding how substituents like ethynyl groups affect the chemical reactivity and physical properties of sulfur-containing heterocycles, potentially guiding the design of new materials or catalysts (Arjunan, Thirunarayanan, Devi, & Mohan, 2015).

Carbon Dioxide Sensing

Ethynylated-thiourea derivatives have been explored for their use in the detection of carbon dioxide gas, showcasing the relevance of ethynyl groups in developing resistive-type gas sensors. This research opens pathways for the use of this compound in environmental monitoring and industrial process control, where accurate and efficient detection of CO2 is crucial (Daud, Wahid, & Khairul, 2019).

properties

IUPAC Name |

3-ethynyl-3-methylthietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXABOQQRWQAIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)